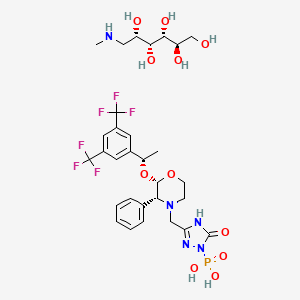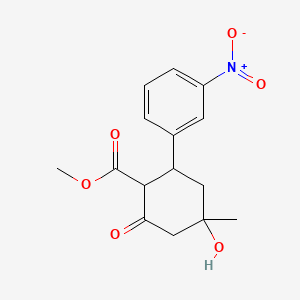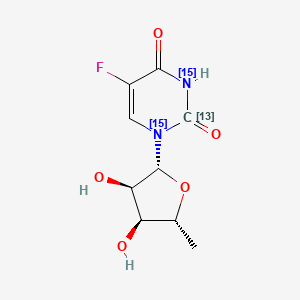
5'-Deoxyfluorouridine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxyfluorouridine-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5’-Deoxyfluorouridine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxyfluorouridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 5’-Deoxyfluorouridine. The process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of 5’-Deoxyfluorouridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced synthesis techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and cost-effective while maintaining the integrity of the isotopic labels.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxyfluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives. Substitution reactions can result in the formation of various substituted analogs.
Wissenschaftliche Forschungsanwendungen
5’-Deoxyfluorouridine-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleoside analogs.
Industry: Applied in the development of new pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of 5’-Deoxyfluorouridine-13C,15N2 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The isotopic labels allow researchers to track the compound’s distribution and transformation within biological systems. The molecular targets include thymidylate synthase and other enzymes involved in nucleic acid metabolism. The pathways affected by the compound include DNA replication and repair, RNA transcription, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Deoxyfluorouridine: The non-labeled version of the compound.
Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.
Capecitabine: A prodrug that is metabolized into 5’-Deoxyfluorouridine and then to fluorouracil.
Uniqueness
5’-Deoxyfluorouridine-13C,15N2 is unique due to its isotopic labels, which provide distinct advantages in research applications. The labeled atoms allow for precise tracking and quantification in various experimental setups, making it a valuable tool for studying complex biological and chemical processes.
Eigenschaften
Molekularformel |
C9H11FN2O5 |
|---|---|
Molekulargewicht |
249.17 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
InChI-Schlüssel |
ZWAOHEXOSAUJHY-YDLPDYJSSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=O)[15NH][13C]2=O)F)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


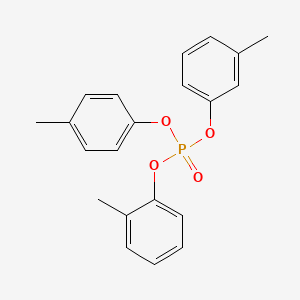
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
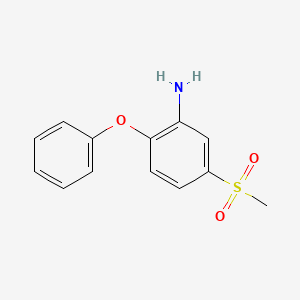


![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
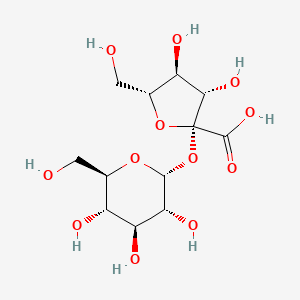

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
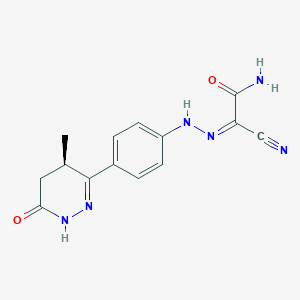
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
